4,7-Dimethylbenzofuran

Catalog No.
S581177
CAS No.
28715-26-6
M.F
C10H10O
M. Wt
146.19 g/mol
Availability
In Stock
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4,7-Dimethylbenzofuran

CAS Number

28715-26-6

Product Name

4,7-Dimethylbenzofuran

IUPAC Name

4,7-dimethyl-1-benzofuran

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-6H,1-2H3

InChI Key

PFXVPEGRXODMIQ-UHFFFAOYSA-N

SMILES

CC1=C2C=COC2=C(C=C1)C

Canonical SMILES

CC1=C2C=COC2=C(C=C1)C

4,7-Dimethylbenzofuran is an organic compound classified under the benzofuran family, characterized by a fused benzene and furan ring structure. The compound's structure features two methyl groups attached to the benzene ring at the 4th and 7th positions, giving it unique chemical properties. Its molecular formula is C10H10OC_{10}H_{10}O with a molecular weight of approximately 146.19 g/mol. The compound has a melting point of 82 °C and a boiling point of 216 °C, indicating its stability at elevated temperatures .

  • Safety data for DMBF is limited. However, as a general guideline, most benzofurans are considered to have
  • moderate to high acute toxicity [].
  • potential for skin and eye irritation [].
  • flammability due to the presence of aromatic rings [].

Synthesis and Characterization:

,7-Dimethylbenzofuran is an organic compound belonging to the class of benzofurans. These molecules contain a benzene ring fused to a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The specific numbering in the name, 4,7-dimethyl, indicates the positions of two methyl groups (CH3) attached to the benzene ring at the 4th and 7th positions.

Scientific research has explored various methods for the synthesis of 4,7-dimethylbenzofuran. One common approach involves the cyclization of appropriately substituted phenol derivatives. Another method utilizes the palladium-catalyzed intramolecular Heck reaction []. Characterization of the synthesized 4,7-dimethylbenzofuran is typically performed using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity [].

Potential Applications:

Research suggests that 4,7-dimethylbenzofuran may possess various potential applications due to its unique chemical properties. Some areas of exploration include:

  • Organic Light-Emitting Diodes (OLEDs): Studies have investigated the use of 4,7-dimethylbenzofuran derivatives as host materials in OLEDs. These materials play a crucial role in transporting charges and facilitating light emission within the device [].
  • Antimicrobial Activity: Certain studies have reported potential antimicrobial activity of 4,7-dimethylbenzofuran derivatives against various bacterial and fungal strains. However, further research is needed to validate and understand the mechanisms behind this activity.
  • Other Potential Applications: Limited research suggests that 4,7-dimethylbenzofuran derivatives might also find applications in areas like liquid crystals and solar cells. However, these applications are still under preliminary investigation and require extensive research for confirmation and development.
Due to its functional groups. Notably, it can undergo:

  • Electrophilic Aromatic Substitution: The methyl groups can direct electrophiles to the ortho and para positions on the benzene ring.
  • Cyclization Reactions: It can be synthesized via cyclization of substituted phenol derivatives or through palladium-catalyzed intramolecular Heck reactions .
  • Reduction Reactions: The furan ring can be reduced under specific conditions, altering the compound's reactivity and properties.

Research indicates that 4,7-dimethylbenzofuran may exhibit various biological activities, including:

  • Antioxidant Properties: Some studies suggest it may act as a free radical scavenger.
  • Potential Anticancer Activity: Preliminary research shows promise in inhibiting cancer cell proliferation, although further studies are required to confirm these effects.
  • Neuroprotective Effects: There is emerging evidence suggesting that it may offer neuroprotective benefits, although detailed mechanisms remain to be elucidated.

Several methods exist for synthesizing 4,7-dimethylbenzofuran:

  • Cyclization of Phenol Derivatives: This involves heating substituted phenols with appropriate reagents to induce cyclization.
  • Palladium-Catalyzed Reactions: The intramolecular Heck reaction is commonly employed for synthesizing this compound from aryl halides and alkenes .
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction sequence .

4,7-Dimethylbenzofuran has potential applications in various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in oncology and neuroprotection.
  • Flavoring and Fragrance Industry: While not widely used in commercial fragrances, its unique scent profile could be explored further .
  • Chemical Intermediates: It serves as an intermediate in synthesizing other complex organic compounds.

Interaction studies involving 4,7-dimethylbenzofuran focus on its reactivity with different biological targets and chemical agents:

  • Drug Interactions: Investigations into how this compound interacts with enzymes or receptors could reveal its therapeutic potential.
  • Synergistic Effects with Other Compounds: Studies have looked into how it might enhance or inhibit the activity of other drugs or natural products.

Several compounds share structural similarities with 4,7-dimethylbenzofuran. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
BenzofuranFused benzene and furan ringLacks methyl substitutions
2-MethylbenzofuranMethyl group at position 2Different substitution pattern
3-MethylbenzofuranMethyl group at position 3Varies in biological activity
5-MethylbenzofuranMethyl group at position 5Altered reactivity compared to 4,7-dimethyl variant

The uniqueness of 4,7-dimethylbenzofuran lies in its specific methyl substitutions that influence its chemical reactivity and biological properties compared to its analogs.

4,7-Dimethylbenzofuran is a heterocyclic compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure with methyl groups at positions 4 and 7 [1]. The classical approach to synthesizing this compound primarily involves the cyclization of appropriately substituted phenol derivatives .

The fundamental synthetic pathway begins with 2,6-dimethylphenol as the starting material, which serves as the key precursor for obtaining the 4,7-dimethyl substitution pattern in the final benzofuran structure [22]. This approach leverages the inherent reactivity of the phenolic hydroxyl group to facilitate the formation of the furan ring through intramolecular cyclization reactions [9].

One established method involves the O-alkylation of 2,6-dimethylphenol with appropriate alkylating agents such as 2-bromopropionic acid derivatives or chloroacetic acid, followed by intramolecular cyclization [9] [23]. The reaction typically proceeds through the following steps:

  • O-alkylation of the phenolic hydroxyl group
  • Intramolecular cyclization to form the furan ring
  • Dehydration to establish the benzofuran core structure [9] [22]

A notable cyclization approach employs trifluoroacetic anhydride as a promoter, which facilitates the reaction between 2,6-dimethylphenol and alkynyl sulfoxides [22]. This method has been demonstrated to yield 4,7-dimethylbenzofuran through a process involving carbon-carbon bond formation, methyl group migration, and subsequent deprotonation [22] [6].

Reaction ComponentFunctionTypical Conditions
2,6-DimethylphenolStarting materialRoom temperature to 90°C
Alkylating agent (e.g., 2-bromopropionic acid)O-alkylation reagentBasic conditions (K₂CO₃, Cs₂CO₃)
Cyclization promoter (e.g., trifluoroacetic anhydride)Facilitates ring closureRoom temperature to 70°C
Solvent (e.g., DMF, DMSO)Reaction mediumVaries by specific protocol

The cyclization step is often the yield-determining stage in this synthetic approach, with reported yields ranging from 70% to 95% depending on the specific reaction conditions and purification methods employed [22] [23].

Transition Metal-Catalyzed Strategies: Palladium-Mediated Coupling Reactions

Palladium-catalyzed methodologies represent a significant advancement in the synthesis of 4,7-dimethylbenzofuran, offering enhanced selectivity and efficiency compared to classical approaches [6] [13]. These strategies typically employ palladium complexes to facilitate carbon-carbon and carbon-oxygen bond formations necessary for constructing the benzofuran scaffold [7].

A prominent palladium-mediated approach involves the heteroannulation of acetylenic compounds with ortho-iodophenol derivatives [13]. For synthesizing 4,7-dimethylbenzofuran specifically, this method can be adapted using 2-iodo-3,6-dimethylphenol as the starting material [6] [13]. The reaction proceeds through the following key steps:

  • Oxidative addition of the aryl iodide to the palladium catalyst
  • Coordination and insertion of the alkyne
  • Reductive elimination to form the benzofuran core structure [7] [13]

Another effective palladium-catalyzed strategy employs the intramolecular migratory cycloisomerization of 3-phenoxy acrylic acid ester derivatives [7]. This approach involves the formation of a five-membered palladacycle intermediate, followed by β-oxygen elimination and reductive elimination to yield the benzofuran product [7] [6].

The choice of palladium catalyst significantly impacts reaction efficiency, with PdCl₂(PPh₃)₂ often demonstrating superior catalytic activity compared to Pd(PPh₃)₄ for these transformations [10]. Additionally, the nature of the halogen in the aryl halide component influences reaction outcomes, with iodophenols typically exhibiting better reactivity than bromophenols [10] [13].

Palladium CatalystReaction TypeTypical ConditionsYield Range
PdCl₂(PPh₃)₂Heteroannulation60-80°C, base, 4-24h65-85%
Pd(OAc)₂/PPh₃Migratory cycloisomerization80-120°C, 2-6h70-90%
Pd(dba)₂/P(t-Bu)₃Coupling-cyclization100-130°C, base, 3-8h60-80%

Recent advancements in palladium-catalyzed methodologies have focused on developing more efficient catalyst systems, optimizing reaction conditions, and expanding substrate scope to enhance the practicality of these approaches for industrial applications [6] [7].

Green Chemistry Innovations: Solvent-Free and Microwave-Assisted Syntheses

The synthesis of 4,7-dimethylbenzofuran has benefited significantly from green chemistry innovations that reduce environmental impact while improving reaction efficiency [12] [15]. Two notable approaches in this category are solvent-free reactions and microwave-assisted syntheses.

Solvent-free methodologies for benzofuran synthesis eliminate or substantially reduce the use of conventional organic solvents, which are often toxic, flammable, and environmentally harmful [12] [19]. For 4,7-dimethylbenzofuran synthesis, solvent-free conditions can be achieved through several strategies:

  • Neat reactions using catalysts such as zinc oxide nanorods, which facilitate the cyclization of appropriately substituted phenol derivatives without requiring a solvent medium [12]
  • Solid-state reactions employing mechanochemical techniques, where grinding or milling provides the energy necessary for reaction progression [12] [19]
  • Melt reactions, where components are heated above their melting points to create a reaction medium without additional solvents [19]

Microwave-assisted synthesis represents another significant green chemistry innovation applicable to 4,7-dimethylbenzofuran production [11] [15]. This approach utilizes microwave irradiation to provide rapid, efficient heating that accelerates reaction rates and often improves selectivity [15] [18]. Key advantages include:

  • Substantial reduction in reaction times from hours or days to minutes
  • Enhanced reaction selectivity under controlled microwave conditions
  • Reduced energy consumption compared to conventional heating methods [11] [15]

For 4,7-dimethylbenzofuran specifically, microwave-assisted protocols have demonstrated the ability to achieve high yields (43-58%) in significantly shortened reaction times [11] [18]. The time-dependent nature of microwave irradiation can also be leveraged to control product selectivity, with shorter irradiation periods potentially yielding different product distributions than longer exposure times [15].

Green Chemistry ApproachKey FeaturesEnvironmental BenefitsTypical Yield Range
Solvent-free with ZnO nanorodsRoom temperature, catalyst recyclabilityElimination of organic solvents, reduced waste65-85%
Microwave-assisted synthesisRapid heating, 5-30 minutes reaction timeReduced energy consumption, smaller solvent volumes43-58%
Combined microwave/solvent-freeMaximum green chemistry benefitsMinimal environmental impact40-70%

These green chemistry innovations not only reduce the environmental footprint of 4,7-dimethylbenzofuran synthesis but also often provide economic benefits through reduced energy consumption, shorter reaction times, and simplified purification procedures [12] [15] [18].

Industrial-Scale Manufacturing: Process Optimization and Yield Enhancement

The industrial production of 4,7-dimethylbenzofuran presents unique challenges that necessitate specialized approaches to process optimization and yield enhancement [20] [23]. Scaling up laboratory procedures requires careful consideration of factors such as heat transfer, mixing efficiency, reaction kinetics, and economic viability [20].

A key aspect of industrial-scale manufacturing involves the selection and optimization of synthetic routes that are amenable to large-scale production [23]. For 4,7-dimethylbenzofuran, several approaches have demonstrated potential for industrial application:

  • Modified classical cyclization methods using optimized reaction conditions and catalysts
  • Streamlined palladium-catalyzed processes with reduced catalyst loadings and simplified purification
  • Green chemistry approaches adapted for industrial scale with considerations for equipment compatibility and process safety [20] [23]

Process optimization strategies specifically developed for benzofuran production include:

  • Continuous flow processing, which offers advantages in heat transfer, mixing, and process control compared to batch reactions
  • Optimization of reaction parameters such as temperature profiles, reagent addition rates, and concentration effects
  • Development of efficient work-up and purification procedures suitable for large-scale operations [20] [23]

Yield enhancement techniques play a crucial role in making industrial production economically viable [24]. For 4,7-dimethylbenzofuran, significant yield improvements have been achieved through:

  • Careful selection and optimization of catalysts and promoters
  • Fine-tuning of reaction conditions based on kinetic studies
  • Implementation of in-process monitoring and feedback control systems [23] [24]
Process ParameterOptimization StrategyImpact on YieldScale-up Considerations
Reaction temperaturePrecise control with optimized heating/cooling10-15% improvementHeat transfer limitations in large vessels
Catalyst loadingReduction while maintaining activityCost reductionCatalyst recovery and recycling systems
Reagent additionControlled rate to manage exothermsEnhanced selectivitySpecialized addition equipment for large volumes
PurificationSimplified protocols suitable for scaleReduced product lossSolvent recovery and waste management

Industrial manufacturing of 4,7-dimethylbenzofuran has benefited from innovations that address common scale-up challenges [20] [23]. For instance, the development of specialized reactor designs that enhance mixing and heat transfer has enabled more efficient cyclization reactions at industrial scale [23]. Similarly, the implementation of continuous purification techniques has streamlined downstream processing and improved overall process efficiency [20] [24].

The electrophilic aromatic substitution behavior of 4,7-dimethylbenzofuran follows the established reactivity patterns observed in benzofuran systems, with specific modifications introduced by the methyl substituents at positions 4 and 7. The fundamental electronic structure of the benzofuran nucleus governs the regioselectivity of electrophilic attack, with the furan ring demonstrating significantly higher reactivity than the fused benzene ring [1] [2].

Positional Reactivity and Electronic Distribution

In benzofuran systems, the electron density distribution determines the preferred sites for electrophilic substitution. The carbon-2 position exhibits the highest electron density (0.54), making it the primary target for electrophilic attack, while the carbon-3 position shows slightly lower electron density (0.47) and serves as the secondary substitution site [1] [2]. This regioselectivity pattern arises from the oxygen atom's ability to stabilize the sigma complex intermediate formed during electrophilic attack through resonance stabilization, analogous to benzyl carbocation stabilization [1].

The presence of methyl groups at positions 4 and 7 in 4,7-dimethylbenzofuran introduces additional electronic effects that influence the overall reactivity profile. These electron-donating methyl substituents enhance the electron density of the aromatic system, potentially increasing the overall susceptibility to electrophilic attack while maintaining the inherent positional preferences of the benzofuran core .

PositionElectron DensitySubstitution PreferenceReactivityNotes
C-20.54PrimaryHighestPreferred position for electrophilic attack
C-30.47SecondaryHighNext preferred position
C-4ModerateTertiaryLowerBenzene ring position (occupied by methyl)
C-5ModerateTertiaryLowerBenzene ring position
C-6ModerateTertiaryLowerBenzene ring position
C-7ModerateTertiaryLowerBenzene ring position (occupied by methyl)

Steric and Electronic Considerations

The methyl substituents at positions 4 and 7 create steric hindrance effects that can influence reaction outcomes in electrophilic aromatic substitution processes. While these groups enhance the electron density through their inductive effects, they may simultaneously hinder the approach of bulky electrophiles to nearby positions . This dual effect necessitates careful consideration of both electronic activation and steric accessibility when predicting substitution patterns.

Mechanistic Pathways

The mechanism of electrophilic aromatic substitution in 4,7-dimethylbenzofuran follows the classical sigma complex pathway. Initial electrophilic attack at the carbon-2 position generates a resonance-stabilized carbocation intermediate, where the positive charge can be delocalized through the benzene ring system. The subsequent deprotonation step restores aromaticity and yields the substituted product [2] [4].

When position C-2 is occupied by substituents, electrophilic attack preferentially occurs at position C-3, following the same mechanistic principles but with slightly reduced stabilization of the intermediate sigma complex. The benzene ring positions (C-4 through C-7) show markedly lower reactivity due to the absence of direct resonance stabilization from the oxygen heteroatom [4].

Heterocyclic Functionalization Reactions

The heterocyclic functionalization of 4,7-dimethylbenzofuran encompasses a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions that exploit the unique electronic properties of the benzofuran scaffold. These transformations have gained significant importance in synthetic organic chemistry due to their ability to generate complex molecular architectures with high efficiency and selectivity [5] [6] [7].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most versatile approaches for functionalizing benzofuran derivatives. The Suzuki-Miyaura coupling protocol has been extensively optimized for benzofuran substrates, particularly for the synthesis of 2-arylbenzofuran derivatives [6]. The reaction typically employs palladium(II) acetate as the catalyst, potassium carbonate as the base, and ethanol-water mixtures as the solvent system under reflux conditions.

The success of these transformations depends critically on the electronic nature of the coupling partners. Electron-rich arylboronic acids generally exhibit higher reactivity compared to electron-deficient counterparts, reflecting the electrophilic nature of the palladium-activated benzofuran substrate [6]. The reaction proceeds through oxidative addition of the aryl halide or triflate to the palladium center, followed by transmetalation with the boronic acid and reductive elimination to form the carbon-carbon bond [7].

Carbon-Hydrogen Activation Strategies

Direct carbon-hydrogen activation has emerged as a powerful strategy for benzofuran functionalization, eliminating the need for pre-functionalized substrates and improving atom economy [8] [9] [7]. Palladium-catalyzed carbon-hydrogen arylation of benzofurans with various aryl donors has been developed using multiple catalyst systems and reaction conditions.

The use of triarylantimony difluorides as arylating agents represents a particularly noteworthy advancement in this field [7]. These reagents undergo palladium-catalyzed carbon-hydrogen arylation with benzofurans under aerobic conditions at 80°C, producing 2-arylbenzofuran derivatives in moderate to high yields. The reaction is sensitive to the electronic nature of substituents on the antimony reagent, with electron-donating groups showing enhanced reactivity compared to electron-withdrawing groups [7].

Reaction TypeCatalyst SystemConditionsProductsYield Range
Suzuki-Miyaura CouplingPd(II)/K₂CO₃EtOH/H₂O, reflux2-ArylbenzofuransGood to excellent
C-H ActivationPd(OAc)₂/CuCl₂1,2-DCE, 80°C2-ArylbenzofuransModerate to good
Cross-Coupling with Ar₃SbF₂Pd(OAc)₂/CuCl₂1,2-DCE, 80°C, air2-ArylbenzofuransModerate to high
Nickel-Catalyzed C-F ActivationNi(cod)₂/PCy₃THF, 25°C2-ArylbenzofuransGood to high
Palladium-Catalyzed ArylationPd(OAc)₂/AgOAcTFA, 80°C2-ArylbenzofuransModerate
Rhodium-Catalyzed AnnulationRh(III)/NaOPivDCM, 100°CBenzofuranonesModerate to good

Nickel-Catalyzed Carbon-Fluorine Bond Activation

A particularly innovative approach involves nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids through aromatic carbon-fluorine bond activation [10] [11]. This methodology operates under remarkably mild conditions at ambient temperature, representing a significant advancement in carbon-fluorine bond activation chemistry. The reaction mechanism involves the formation of nickelacyclopropane intermediates through interaction of the fluorobenzofuran with zero-valent nickel species, followed by β-fluorine elimination to generate the active coupling intermediate [10] [11].

The mild reaction conditions and high selectivity make this approach particularly attractive for the functionalization of complex benzofuran derivatives containing sensitive functional groups. The methodology also enables orthogonal coupling strategies, where carbon-fluorine and carbon-bromine bonds can be selectively activated using different catalyst systems [11].

Rhodium-Catalyzed Annulation Reactions

Rhodium-catalyzed annulation reactions provide access to tricyclic benzofuran derivatives through carbon-hydrogen activation strategies [8] [12]. These transformations typically involve the coupling of benzofuran substrates with alkenes or alkynes in the presence of rhodium(III) catalysts and suitable additives. The reaction mechanism involves initial carbon-hydrogen activation, followed by migratory insertion and cyclization to generate the annulated products [8].

The versatility of rhodium catalysis enables the construction of complex angular tricyclic benzofuran scaffolds that serve as key intermediates in natural product synthesis. This methodology has been successfully applied to the total synthesis of naturally occurring benzofuran derivatives [8].

Oxidation-Reduction Behavior and Stability Considerations

The oxidation-reduction chemistry of 4,7-dimethylbenzofuran reflects the inherent electronic properties of the benzofuran core while being modulated by the presence of methyl substituents. Understanding these redox processes is crucial for predicting the compound's behavior under various reaction conditions and for developing selective synthetic transformations [13] [14] [15].

Oxidative Transformations

Benzofuran derivatives, including 4,7-dimethylbenzofuran, are susceptible to various oxidative transformations that can lead to ring-opening, ring expansion, or functional group modifications. The furan ring component is particularly vulnerable to oxidative attack due to its electron-rich nature and the presence of the oxygen heteroatom [13] [15].

Manganese(III)-catalyzed oxidation reactions represent a significant class of transformations for benzofuran substrates [13]. Under aerobic conditions with manganese(III) acetate and cobalt(II) chloride as co-catalysts, furan-containing substrates undergo oxidative ring-opening through endoperoxide intermediates. This process can be initiated by either peroxy radical mechanisms or singlet oxygen pathways, leading to the formation of 1,4-dicarbonyl intermediates that subsequently participate in cyclization reactions [13].

Hydrogen peroxide-mediated oxidations using manganese(III) porphyrin catalysts provide another avenue for benzofuran oxidation under biomimetic conditions [15]. These reactions proceed at room temperature and can generate various oxidized products depending on the specific catalyst system and reaction conditions employed.

Electrochemical Oxidation Processes

Electrochemical oxidation of benzofuran derivatives offers precise control over the oxidation state and can lead to unique transformation pathways not accessible through chemical oxidants [16]. The electrochemical approach enables the generation of radical cation intermediates that can undergo subsequent reactions such as nucleophilic capture or rearrangement processes. These transformations often result in dearomative ring-opening products or ring-expanded derivatives [16].

Reaction TypeReagent/CatalystConditionsMajor ProductsSelectivity
Catalytic HydrogenationPd/C, H₂25°C, atmospheric H₂2,3-DihydrobenzofuransHigh for C=C reduction
Mn(III) OxidationMn(OAc)₃/CoCl₂AcOH, O₂, 25°C4-Hydroxy-2-cyclohexen-1-onesFuran ring selective
Electrochemical OxidationElectrochemicalRoom temperatureRing-opened productsVariable
H₂O₂ OxidationH₂O₂/Mn(III) porphyrinRoom temperatureBenzofuran oxidesModerate
Metal-Catalyzed ReductionMg/DDQTHF, then oxidation3-Silylated derivativesRegioselective

Reductive Processes

The reduction chemistry of 4,7-dimethylbenzofuran primarily involves the selective hydrogenation of the carbon-carbon double bond within the furan ring to generate 2,3-dihydrobenzofuran derivatives [14]. Palladium on carbon (Pd/C) catalysts under atmospheric hydrogen pressure at room temperature provide excellent selectivity for this transformation, leaving the benzene ring intact [14].

The regioselectivity of reduction processes can be predicted using computational methods based on density functional theory. Local electrophilicity parameters and Fukui function calculations have proven particularly useful for understanding the selectivity patterns observed in catalytic hydrogenation reactions [14]. These theoretical approaches help explain why the olefinic carbons in the furan ring are preferentially reduced compared to the aromatic carbons in the benzene ring.

Magnesium-mediated reductive processes coupled with subsequent oxidative workup using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) enable the selective introduction of functional groups at specific positions on the benzofuran scaffold [17]. These transformations proceed through dearomatized intermediates that can be trapped with various electrophiles before rearomatization.

Thermal Stability and Degradation Pathways

The thermal stability of 4,7-dimethylbenzofuran is influenced by both the aromatic character of the benzofuran core and the stabilizing effects of the methyl substituents. Benzofuran derivatives generally exhibit good thermal stability up to temperatures of approximately 200-250°C, beyond which decomposition processes become significant [18] [19].

Polymerization represents one of the primary degradation pathways for benzofuran derivatives under elevated temperatures or in the presence of acidic conditions [18] [20]. The electron-rich nature of the furan ring makes it susceptible to electrophilic attack by protonated species or other electrophiles, leading to chain propagation reactions. The presence of water or protic solvents can accelerate these polymerization processes [20].

The methylation pattern in 4,7-dimethylbenzofuran may provide some protection against certain degradation pathways by reducing the availability of reactive sites for intermolecular reactions. However, the electron-donating nature of the methyl groups also increases the overall electron density of the system, potentially making it more susceptible to oxidative degradation under certain conditions .

XLogP3

3.1

Boiling Point

216.0 °C

UNII

VZF5S5L4YY

Other CAS

28715-26-6

Wikipedia

4,7-dimethylbenzofuran

Dates

Last modified: 08-15-2023

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